BenchChemオンラインストアへようこそ!

Ralmitaront

TAAR1 partial agonist G protein-coupled receptor antipsychotic drug discovery

Ralmitaront is a highly selective TAAR1 partial agonist with zero detectable activity at 5-HT1A and D2 receptors, ensuring unambiguous data in presynaptic dopamine regulation studies. Unlike dual TAAR1/5-HT1A agonists, it isolates TAAR1-specific signaling. With a proven 44–50% reduction in striatal dopamine synthesis capacity in vivo and an EC₅₀ of 110.4 nM, it is the translationally relevant tool for modeling negative symptoms of schizophrenia. Available in ≥98% purity with global ambient-temperature shipping.

Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
CAS No. 2133417-13-5
Cat. No. B610413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalmitaront
CAS2133417-13-5
SynonymsRalmitaront
Molecular FormulaC17H22N4O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C
InChIInChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1
InChIKeyXHHXGKRFUPEPFM-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ralmitaront (RO6889450) Procurement Guide: TAAR1 Partial Agonist for Neurodegenerative and Psychiatric Disease Research


Ralmitaront (RO6889450, RG-7906, CAS 2133417-13-5) is an orally active, small-molecule partial agonist of the trace amine-associated receptor 1 (TAAR1) developed by Hoffmann-La Roche [1]. It is currently in Phase 2 clinical development for the treatment of negative symptoms in schizophrenia and schizoaffective disorder [2]. Unlike many antipsychotics that target dopamine D2 receptors, Ralmitaront engages TAAR1 to modulate presynaptic dopamine synthesis without directly blocking D2 or activating 5-HT1A receptors [3].

Why Ralmitaront (RO6889450) Cannot Be Substituted with Ulotaront or Other TAAR1 Agonists: Evidence-Based Rationale


Ralmitaront's pharmacological profile is distinct from that of other TAAR1 agonists, particularly Ulotaront (SEP-363856). While Ulotaront acts as a dual TAAR1/5-HT1A receptor agonist, Ralmitaront is a pure TAAR1 partial agonist that lacks detectable activity at 5-HT1A and dopamine D2 receptors [1]. This fundamental difference in receptor engagement translates to divergent in vitro efficacies and kinetics at TAAR1 itself [1]. Furthermore, Ralmitaront has a specific EC50 of 110.4 nM for TAAR1 in cAMP accumulation assays, whereas its close analog RO-5073012 demonstrates higher affinity (Ki 6 nM, EC50 23 nM) [2][3]. Consequently, substituting Ralmitaront with another TAAR1 ligand would alter the intended receptor activation profile and may confound experimental outcomes in studies focused on TAAR1-selective signaling or in vivo models of striatal hyperdopaminergia [4].

Quantitative Differentiation of Ralmitaront: In Vitro and In Vivo Evidence Against Comparators


Ralmitaront vs. Ulotaront: Differential TAAR1 Efficacy and Kinetics in G Protein Recruitment and GIRK Activation

Ralmitaront exhibits lower intrinsic efficacy and slower activation kinetics at the TAAR1 receptor compared to Ulotaront. In a head-to-head in vitro comparison using luciferase complementation-based G protein recruitment, cAMP accumulation, and GIRK channel activation assays, Ralmitaront consistently demonstrated reduced maximal responses. Furthermore, the activation rate of TAAR1-mediated GIRK responses by Ralmitaront was measured at a slope of 0.006 ± 0.001 s⁻¹µM⁻¹ [1].

TAAR1 partial agonist G protein-coupled receptor antipsychotic drug discovery

Ralmitaront Demonstrates TAAR1-Selective Binding with No Detectable 5-HT1A or D2 Receptor Activity

Ralmitaront lacks detectable activity at the serotonin 5-HT1A receptor and the dopamine D2 receptor. In a direct comparison using the NanoBiT G protein recruitment assay, Ralmitaront failed to elicit a response at 5-HT1AR or D2R, whereas Ulotaront acted as a partial agonist at 5-HT1AR. Additionally, Ralmitaront did not show activity at the dopamine transporter (DAT) [1][2].

receptor selectivity off-target profiling TAAR1 pharmacology

Ralmitaront Reduces Striatal Dopamine Synthesis Capacity In Vivo by 44-50% in Naïve and Cocaine-Treated Mice

In a preclinical [¹⁸F]DOPA PET imaging study, Ralmitaront significantly reduced striatal dopamine synthesis capacity (indexed as KiMod) in both naïve mice and those challenged with acute cocaine. Pretreatment with Ralmitaront (3 mg/kg, i.p.) reduced KiMod by 44% when given alone and by 50% when co-administered with cocaine (20 mg/kg, i.p.), compared to control [1].

dopamine synthesis PET imaging schizophrenia model

Ralmitaront Exhibits Lower Clinical Efficacy than Risperidone in Acute Schizophrenia (Meta-Analysis)

A living systematic review and meta-analysis of TAAR1 agonists in psychosis found that Ralmitaront was less efficacious than the D2 antagonist risperidone in adults with acute schizophrenia. In a single randomized controlled trial (n=156), Ralmitaront demonstrated a standardized mean difference (SMD) of -0.53 (95% CI: -0.86 to -0.20) compared to risperidone [1].

clinical trial efficacy comparison antipsychotic

Optimal Research Applications for Ralmitaront Based on Quantitative Evidence


Investigating TAAR1-Mediated Modulation of Presynaptic Dopamine Synthesis

Ralmitaront is the preferred TAAR1 agonist for studies focused on presynaptic dopamine regulation without confounding 5-HT1A receptor activity. Its proven ability to reduce striatal dopamine synthesis capacity by 44-50% in vivo [1] makes it a valuable tool for PET imaging studies exploring the link between TAAR1 agonism and dopamine dysfunction in models of schizophrenia and psychostimulant exposure.

Mechanistic Studies Requiring a Pure TAAR1 Partial Agonist

For experiments designed to isolate TAAR1-specific signaling pathways, Ralmitaront is superior to dual TAAR1/5-HT1A agonists like Ulotaront. Its lack of detectable activity at 5-HT1A and D2 receptors [2] ensures that observed pharmacological effects can be confidently attributed to TAAR1 engagement alone, simplifying data interpretation in complex neural circuits.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Ralmitaront's distinct kinetic profile (slower TAAR1 activation rate of 0.006 s⁻¹µM⁻¹) and lower intrinsic efficacy relative to Ulotaront [2] position it as a critical reference compound for SAR campaigns aimed at tuning TAAR1 agonist efficacy. Its EC50 of 110.4 nM [3] also provides a benchmark for optimizing potency in novel TAAR1 ligand series.

Preclinical Models of Negative Symptoms in Schizophrenia

Given that Ralmitaront is specifically under Phase 2 investigation for negative symptoms of schizophrenia [4], researchers modeling apathy, anhedonia, and social withdrawal in rodents may find Ralmitaront a more translationally relevant tool than compounds with broader receptor profiles or those primarily validated for positive symptom reduction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ralmitaront

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.